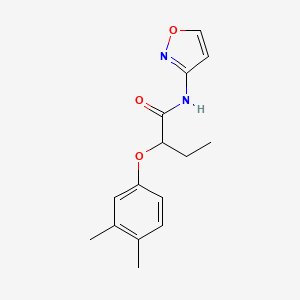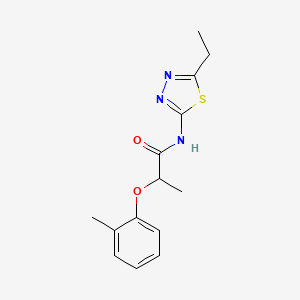![molecular formula C17H22N2O5 B4763758 5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4763758.png)
5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid
Descripción general
Descripción
5-{Methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid, also known as MMPI, is a chemical compound used in scientific research. MMPI is a potent inhibitor of metalloproteinases, which are enzymes that play a critical role in extracellular matrix degradation. MMPI has been found to have potential therapeutic applications in various diseases, including cancer, arthritis, and atherosclerosis.
Mecanismo De Acción
5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid exerts its biological effects by inhibiting the activity of metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix. By blocking the activity of metalloproteinases, 5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid prevents the breakdown of extracellular matrix and reduces tissue damage and inflammation.
Biochemical and Physiological Effects:
5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to have several biochemical and physiological effects in various diseases. In cancer, 5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid inhibits tumor growth and metastasis by blocking the activity of metalloproteinases. In arthritis, 5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid reduces joint inflammation and cartilage damage by inhibiting the breakdown of extracellular matrix. In atherosclerosis, 5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid prevents plaque formation and reduces the risk of cardiovascular events by inhibiting the migration of smooth muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid in lab experiments is its potent inhibitory activity against metalloproteinases. This makes it a valuable tool for studying the role of metalloproteinases in various diseases. However, one limitation of using 5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid is its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity testing are required before using 5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid in lab experiments.
Direcciones Futuras
There are several future directions for 5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid research. One potential direction is the development of more potent and selective 5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid analogs for therapeutic applications. Another direction is the investigation of the role of metalloproteinases in other diseases, such as neurodegenerative diseases and fibrosis. Additionally, the development of new drug delivery systems for 5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid may improve its therapeutic efficacy and reduce toxicity.
Aplicaciones Científicas De Investigación
5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to inhibit tumor growth and metastasis by blocking the activity of metalloproteinases. In arthritis research, 5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid has been shown to reduce joint inflammation and cartilage damage by inhibiting the breakdown of extracellular matrix. In atherosclerosis research, 5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to prevent plaque formation and reduce the risk of cardiovascular events by inhibiting the migration of smooth muscle cells.
Propiedades
IUPAC Name |
5-[N-methyl-2-(morpholine-4-carbonyl)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-18(15(20)7-4-8-16(21)22)14-6-3-2-5-13(14)17(23)19-9-11-24-12-10-19/h2-3,5-6H,4,7-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZFJXMEUNEWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)N2CCOCC2)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[N-methyl-2-(morpholine-4-carbonyl)anilino]-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4763690.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B4763706.png)

![N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-pyridinecarboxamide](/img/structure/B4763725.png)
![3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4763734.png)
![5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4763741.png)
![4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol](/img/structure/B4763745.png)
![4-(5-chloro-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4763748.png)

![1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4763761.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4763767.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4763784.png)